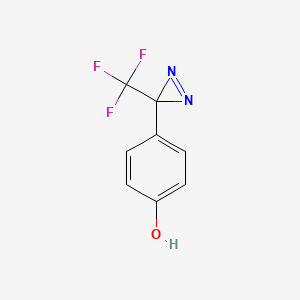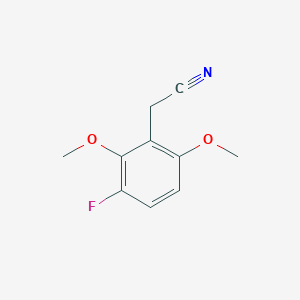
2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10FNO2 It is a derivative of acetonitrile, where the phenyl ring is substituted with fluorine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
For industrial production, the synthesis may involve multiple steps including decarboxylation, aldoxime reaction, and dehydration . These steps are optimized to improve yield and reduce costs, making the process suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are typically employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The presence of the fluoro and methoxy groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Similar in structure but lacks the fluoro group.
2-Fluoro-3,4-dimethoxyphenylacetonitrile: A closely related compound with similar functional groups.
Uniqueness
The presence of the fluoro group in 2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
2-(3-fluoro-2,6-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10FNO2/c1-13-9-4-3-8(11)10(14-2)7(9)5-6-12/h3-4H,5H2,1-2H3 |
Clave InChI |
XHSUGUZPMQORAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)OC)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
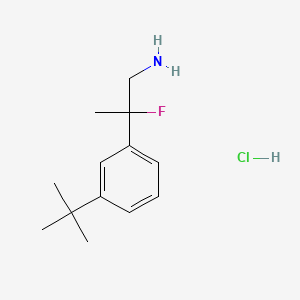

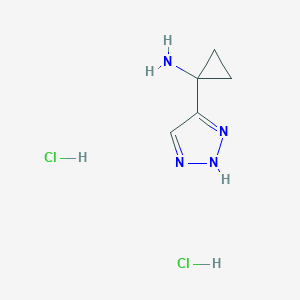
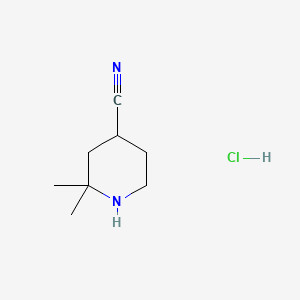
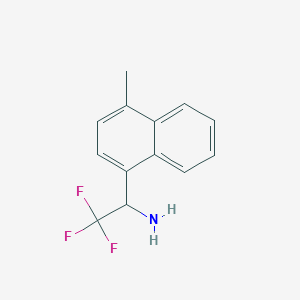
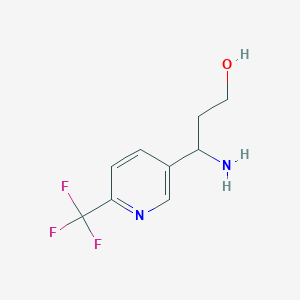
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
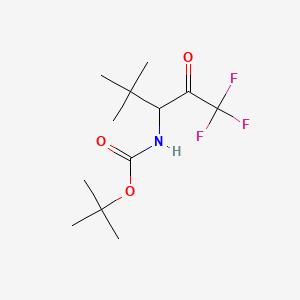

![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
